(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1462290-02-3
VCID: VC11684121
InChI: InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1
SMILES: CC1CC(C(=O)N1)(C#N)C2CC2
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

CAS No.: 1462290-02-3

Cat. No.: VC11684121

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile - 1462290-02-3

Specification

CAS No. 1462290-02-3
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name (3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Standard InChI InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1
Standard InChI Key OFLIZMHGJUWIHY-HZGVNTEJSA-N
Isomeric SMILES C[C@@H]1C[C@@](C(=O)N1)(C#N)C2CC2
SMILES CC1CC(C(=O)N1)(C#N)C2CC2
Canonical SMILES CC1CC(C(=O)N1)(C#N)C2CC2

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is defined by its bicyclic framework, combining a pyrrolidone ring with a cyclopropyl substituent. The stereochemistry at the 3S and 5R positions critically influences its conformational stability and interaction with biological targets. The nitrile group at the 3-position introduces electron-withdrawing properties, potentially enhancing binding affinity in enzyme-inhibitor complexes .

Key Structural Features

  • Pyrrolidone Core: The 2-oxo-pyrrolidine moiety provides a rigid scaffold conducive to hydrogen bonding and hydrophobic interactions.

  • Cyclopropyl Group: This substituent introduces steric constraints that may reduce metabolic degradation, improving pharmacokinetic profiles.

  • Nitrile Functionality: Acts as a hydrogen bond acceptor and participates in dipole-dipole interactions, enhancing target engagement.

Table 1: Molecular Properties of (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

PropertyValueSource
CAS Number1462290-02-3
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
Exact Mass164.09600
Polar Surface Area (PSA)49.77 Ų
IUPAC Name(3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
ParameterDescription
ToxicityAcute oral toxicity (estimated LD₅₀ > 500 mg/kg)
StabilitySensitive to prolonged heat and light
IncompatibilitiesStrong acids, oxidizing agents

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.1–2.4 ppm (pyrrolidine CH₂), and δ 3.0–3.3 ppm (methyl group coupling).

  • ¹³C NMR: Distinct peaks for the nitrile carbon (~115 ppm) and carbonyl carbon (~175 ppm).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) typically shows a retention time of 8.2–8.5 minutes, with purity >99% when synthesized optimally.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s binding kinetics with viral proteases using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Derivatization: Explore substitutions at the 5-methyl position to modulate solubility and potency.

  • In Vivo Profiling: Assess bioavailability and toxicity in rodent models to advance preclinical development .

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